molecular formula C13H11N3O2S B2496194 N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-32-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2496194
CAS No.: 919860-32-5
M. Wt: 273.31
InChI Key: IMXLDOJRSMWSSG-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic small molecule composed of a 4,6-dimethylbenzothiazole scaffold linked to an isoxazole-5-carboxamide group. This structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. The benzothiazole nucleus is a privileged structure known to exhibit a broad spectrum of biological activities. Specifically, benzothiazole derivatives have demonstrated potent and selective antitumor properties against a range of cancer cell lines, including mammary, ovarian, colon, and leukemia models . The mechanism of action for these compounds is multifaceted and may involve the inhibition of key enzymes such as carbonic anhydrase, which is a relevant target for hypoxic tumors . Concurrently, the isoxazole carboxamide moiety is another pharmacologically active heterocycle frequently found in compounds with documented anticancer and antimicrobial activities . The strategic integration of these two fragments into a single molecule is a common approach in rational drug design aimed at enhancing biological potency or achieving a multi-targeting effect. Researchers can utilize this compound as a key intermediate or lead compound for developing novel therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action in oncology and infectious disease. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-5-8(2)11-10(6-7)19-13(15-11)16-12(17)9-3-4-14-18-9/h3-6H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXLDOJRSMWSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in several fields:

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. Its mechanism often involves the inhibition of specific enzymes like cyclooxygenase-2 (COX-2), which is crucial in the biosynthesis of pro-inflammatory prostaglandins.
  • Antimicrobial and Antifungal Properties : The compound exhibits activity against various microbial strains, positioning it as a potential candidate for developing new antibiotics and antifungal agents.

2. Biochemistry

  • Enzyme Inhibition : The compound has been shown to inhibit COX-2, affecting inflammatory pathways and potentially providing therapeutic benefits in conditions characterized by inflammation.
  • Cellular Effects : It has demonstrated cytotoxic effects on different cell lines, leading to cell death through mechanisms such as apoptosis.

3. Industrial Applications

  • Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities, including dyes and pigments.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of similar benzothiazole derivatives against U937 and MCF7 cell lines. Results indicated significant potency in inducing apoptosis, suggesting that structural features similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide are critical for its anticancer activity.

Case Study 2: Mechanistic Insights

Further investigations revealed that these compounds could inhibit tumor growth by modulating apoptotic pathways. This highlights the importance of functional group interactions in their mechanism of action.

Comparison with Similar Compounds

Core Structural Differences

Feature N-(4,6-Dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide Compounds (e.g., l, m, w, x)
Primary Heterocycle Benzo[d]thiazole Thiazole or oxazolidine
Secondary Heterocycle Isoxazole Carbamate/ureido linkages
Key Substituents 4,6-Dimethyl groups Benzyl, phenyl, hydroperoxy, isopropyl
Functional Groups Carboxamide Carbamate, ureido, hydroxy

The target compound’s benzothiazole and isoxazole moieties distinguish it from analogs in the evidence, which prioritize thiazole-carbamate hybrids (e.g., bis(thiazol-5-ylmethyl) derivatives in ) .

Pharmacological Implications

  • Benzothiazole vs.
  • Isoxazole vs. Carbamate : The isoxazole-carboxamide linkage may confer different electronic and steric properties compared to carbamate/ureido groups, influencing target binding (e.g., kinase or protease inhibition) .

Research Findings and Data Tables

Structural and Functional Comparison Table

Parameter Target Compound (Compound l) (Compound w)
Molecular Weight Not reported ~600–700 Da (estimated) ~800–900 Da (estimated)
Key Functional Groups Carboxamide Oxazolidine, ureido Carbamate, hydroperoxy
Heterocyclic Core Benzothiazole + isoxazole Thiazole + oxazolidine Thiazole + carbamate
Potential Targets Hypothetical: Kinases Proteases (e.g., HIV-1 protease) Oxidative stress regulators

Note: Data for the target compound are inferred; values for compounds are approximations based on structural complexity .

Stability and Reactivity

  • Compounds : Ureido and oxazolidine moieties in compounds like l and m suggest susceptibility to hydrolytic cleavage under acidic conditions .
  • Compounds : Hydroperoxy groups (e.g., in x and y) imply redox activity, which may limit shelf-life compared to the target compound’s methyl-substituted benzothiazole .

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications based on current research findings.

1. Overview of Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular processes. Key areas of activity include:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response and pain signaling pathways.
  • Cytotoxic Effects : It demonstrates cytotoxicity against cancer cell lines, leading to apoptosis through various molecular pathways .
  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent, targeting bacterial and fungal cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

2.1 Enzyme Interaction

The primary mechanism involves the binding of the compound to the active site of COX-2, inhibiting its activity and subsequently reducing the production of pro-inflammatory prostaglandins. This action is crucial in alleviating pain and inflammation.

2.2 Induction of Apoptosis

In cancer cells, the compound induces apoptosis by modulating key apoptotic markers. For instance, research has shown that it affects the expression levels of Bcl-2, Bax, and p21^WAF-1 in human promyelocytic leukemia cells (HL-60). Specifically:

  • Isoxazole (3) decreases Bcl-2 expression while increasing p21^WAF-1 levels.
  • Isoxazole (6) shows an opposite effect on Bcl-2 but similarly increases p21^WAF-1 levels .

2.3 Antimicrobial Action

The compound disrupts the integrity of bacterial and fungal cell membranes, leading to cell death. This mechanism positions it as a candidate for developing new antibiotics.

3.1 Cytotoxicity Studies

A study evaluated the cytotoxic effects of various isoxazole derivatives on HL-60 cells. The findings indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 86 to 755 μM across different derivatives tested .

CompoundIC50 (μM)Mechanism
Isoxazole (3)86Induces apoptosis
Isoxazole (6)755Cell cycle arrest

3.2 Antimicrobial Activity

Another study focused on the antimicrobial properties of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole derivatives against Mycobacterium tuberculosis strains. The results indicated promising growth inhibitory activity, suggesting that structural modifications could enhance efficacy while minimizing rapid clearance from biological systems .

The synthesis of this compound typically involves the reaction between 4,6-dimethylbenzo[d]thiazole and isoxazole-5-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC). The resulting compound possesses a molecular formula of C13H11N3O2S and a molecular weight of approximately 273.31 g/mol .

5. Conclusion

This compound presents a multifaceted profile with significant biological activities that warrant further investigation. Its potential applications in cancer therapy and antimicrobial treatment highlight its importance in drug discovery and development.

Q & A

Q. Key Conditions :

FactorOptimal ParametersImpact on Yield
SolventEthanol/DMFPolar solvents enhance reactivity
Temperature60–80°C (reflux)Higher temps improve kinetics but may degrade sensitive groups
CatalystAcetic acid (5–10 mol%)Accelerates imine/amide bond formation

How is the molecular geometry of this compound determined experimentally, and what are the critical bond parameters?

Basic
X-ray crystallography (XRD) is the gold standard for structural elucidation. Key geometric parameters include:

  • Bond lengths :
    • C-N (benzothiazole): ~1.33 Å
    • C-C (aromatic): ~1.54 Å
  • Dihedral angles : The isoxazole and benzothiazole rings form a near-planar arrangement (angle < 10°), critical for π-π stacking in biological interactions .

Validation : Complementary techniques like NMR (e.g., 1^1H/13^{13}C) and IR confirm functional groups (amide C=O stretch at ~1650 cm1^{-1}) .

What strategies are recommended for optimizing synthetic efficiency and scalability?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >85% yield .
  • One-pot multicomponent reactions : Minimizes intermediate purification steps, improving atom economy .
  • Flow chemistry : Enhances scalability by enabling continuous production with precise temperature control .

How can researchers address discrepancies in reported biological activity data?

Advanced
Methodological approaches include:

Assay standardization : Use validated cell lines (e.g., RAW 264.7 for inflammation) and control inhibitors (e.g., celecoxib for COX-2).

Dose-response profiling : Establish IC50_{50} values across multiple replicates to assess reproducibility .

Computational docking : Compare binding affinities (AutoDock Vina) to identify outliers in activity-structure relationships .

What in vitro and in vivo models assess the compound's anti-inflammatory properties?

Q. Basic

  • In vitro :
    • COX-1/COX-2 inhibition assays (ELISA-based prostaglandin E2_2 quantification).
    • LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages .
  • In vivo :
    • Carrageenan-induced rat paw edema model (dose range: 10–50 mg/kg).
    • Histopathological analysis of tissue inflammation .

What structural analogs of this compound have been studied, and how do modifications impact pharmacological profiles?

Q. Advanced

AnalogStructural ModificationBioactivity Change
N-(4-methoxybenzothiazol-2-yl) derivativeMethoxy substitution at C4Enhanced COX-2 selectivity (IC50_{50} ↓ 30%)
N-(7-methylbenzothiazol-2-yl) derivativeMethyl at C7Improved solubility but reduced potency
Isoxazole replaced with thiazoleHeterocycle swapLoss of anti-inflammatory activity

Which spectroscopic methods are essential for validating purity and structural integrity?

Q. Basic

  • 1^1H/13^{13}C NMR : Confirms proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbonyl signals (δ ~170 ppm).
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted intermediates).
  • FT-IR : Verifies amide (C=O) and aromatic (C=C) bonds .

What challenges arise in X-ray crystallographic analysis, and how are they mitigated?

Q. Advanced

  • Crystal twinning : Common due to planar structures. Mitigated using SHELXL for refinement and data scaling .
  • Weak diffraction : Additive screening (e.g., PEG 3350) improves crystal quality.
  • Disorder : Apply restraints to flexible groups (e.g., methyl rotors) during refinement .

What is the hypothesized anticancer mechanism, and how is it validated experimentally?

Q. Advanced

  • Hypothesis : Apoptosis induction via Bcl-2/Bax modulation and caspase-3 activation.
  • Validation :
    • Flow cytometry (Annexin V/PI staining) in MCF-7 cells.
    • Western blotting for caspase-3 cleavage .

How do solvent systems and pH affect compound stability during testing?

Q. Advanced

  • Aqueous stability : Hydrolysis of the carboxamide group occurs at pH > 8.0 (t1/2_{1/2} < 24 hrs).
  • Storage : Lyophilized form in inert atmosphere (N2_2) at -20°C preserves integrity >6 months.
  • Biological assays : Use DMSO stocks (<0.1% v/v) to avoid solvent toxicity .

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